molecular formula C23H28N2O5S B3550793 methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No.: B3550793
M. Wt: 444.5 g/mol
InChI Key: DKXPRWRBTARICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoate ester, a sulfonyl group, and a cyclohexyl group. The presence of these functional groups contributes to its chemical reactivity and potential utility in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Glycyl Intermediate: The reaction begins with the formation of the glycyl intermediate by reacting glycine with cyclohexylamine under controlled conditions.

    Sulfonylation: The glycyl intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group into the molecule.

    Esterification: The final step involves the esterification of the sulfonylated glycyl intermediate with methyl benzoate in the presence of a suitable catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfonyl group and the ester moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate: Similar structure with a fluorine atom instead of a methyl group.

    Methyl 2-({N-cyclohexyl-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate: Contains a chlorine atom instead of a methyl group.

Uniqueness

Methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 2-[[2-[cyclohexyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-17-12-14-19(15-13-17)31(28,29)25(18-8-4-3-5-9-18)16-22(26)24-21-11-7-6-10-20(21)23(27)30-2/h6-7,10-15,18H,3-5,8-9,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPRWRBTARICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 2-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.